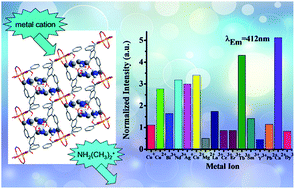Luminescent group 12 metal tetracarboxylate networks as probe for metal ions†
RSC Advances Pub Date: 2014-09-16 DOI: 10.1039/C4RA05275G
Abstract
Hydrothermal in situ decomposition of DMF generated three [NH2(CH3)2]+ cation templated anionic zinc and cadmium terphenyl-3,2′′,5′′,3′-tetracarboxylate (tpta) frameworks. Compound 1 shows a kgd topological layer constructed by 6-connected paddlewheel-type [Zn2(CO2)4] SUBs and 3-connected tpta groups. Compound 2 has a 3D sra network constructed by the zigzag chains of metal centers and tpta groups. Compound 3 adopts a new (4,7)-connected topological network with four types of nodes. Compounds 1–3 show two blue phosphorescent emission bands attributed to ligand centered transitions perturbed by metal ions, which displays significant temperature-dependent behavior. The higher energy emissions are red-shifted and weakened with increasing temperature, while the lower energy emissions increase in intensity and finally become the main emission bands; the CIE coordinates for 1 are changed with decreasing temperature from blue to greenish blue. Interestingly, 1 could selectively detect traces of Ca2+ ions at ppm level in a pyridine suspension, which makes it more suitable to be a luminescent probe for sensing Ca+ ions.

Recommended Literature
- [1] Back matter
- [2] Book reviews
- [3] Calcium carbonate crystallization in tailored constrained environments
- [4] Book reviews
- [5] Chaetoglobins A and B, two unusual alkaloids from endophytic Chaetomium globosum culture†
- [6] Carbon coated microshells containing nanosized Gd(iii) oxidic phases for multiple bio-medical applications†
- [7] Characterisation of gold catalysts
- [8] CaCO3/Chitin hybrids: recombinant acidic peptides based on a peptide extracted from the exoskeleton of a crayfish controls the structures of the hybrids†
- [9] Blue upconversion emission of Cu2+ ions sensitized by Yb3+-trimers in CaF2
- [10] C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals

Journal Name:RSC Advances
research_products
-
CAS no.: 144917-53-3









